(2-Pyrrolidin-1-ylphenyl)methylamine
Overview
Description
“(2-Pyrrolidin-1-ylphenyl)methylamine” is a member of pyrrolidines . It has a molecular formula of C11H16N2 and a molecular weight of 176.26 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(2-Pyrrolidin-1-ylphenyl)methylamine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” can undergo various chemical reactions . These reactions can be used to synthesize bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Scientific Research Applications
Field
Theoretical and Experimental Chemistry
Summary of Application
“(2-Pyrrolidin-1-ylphenyl)methylamine” is a biologically important alkylaminophenol compound. It is synthesized by the Petasis reaction .
Methods of Application
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . Quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .
Results or Outcomes
The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .
Potential Medical Applications
Field
Summary of Application
Alkylaminophenol compounds, such as “(2-Pyrrolidin-1-ylphenyl)methylamine”, have been used frequently in cancer treatment . The high antioxidant properties of alkylaminophenols, and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications .
Methods of Application
Alkylaminophenols are obtained by the Petasis reaction . The reaction conditions are mild, making it preferred in many applications .
Results or Outcomes
The discovery of new compounds having the antiproliferative action against cancer cells is very important .
Biological Importance of Pyrrolone and Pyrrolidinone Derivatives
Field
Summary of Application
Pyrrolones and pyrrolidinones, which include “(2-Pyrrolidin-1-ylphenyl)methylamine”, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Methods of Application
Various methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry . These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Results or Outcomes
A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Synthesis of 2-Methylpyridines
Field
Summary of Application
“(2-Pyrrolidin-1-ylphenyl)methylamine” could potentially be used in the synthesis of 2-methylpyridines .
Methods of Application
The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Results or Outcomes
Eight 2-methylated pyridines were produced by progressing starting .
Use in the Synthesis of Alkaloids and Unusual β-Amino Acids
Field
Summary of Application
Pyrrolidin-2-ones, which include “(2-Pyrrolidin-1-ylphenyl)methylamine”, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Methods of Application
The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Results or Outcomes
The synthesis of these compounds has led to the development of novel compounds active against different infections and diseases .
Use in the Synthesis of α-Methylated Pyridines
Field
Summary of Application
“(2-Pyrrolidin-1-ylphenyl)methylamine” could potentially be used in the synthesis of α-methylated pyridines .
Methods of Application
The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Results or Outcomes
Eight 2-methylated pyridines were produced by progressing starting .
Safety And Hazards
“(2-Pyrrolidin-1-ylphenyl)methylamine” should be stored at 2-8°C . It is classified as a corrosive substance and an irritant . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective gloves, protective clothing, and eye/face protection .
Future Directions
The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the synthesized compounds .
properties
IUPAC Name |
(2-pyrrolidin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXNYYYHSZRVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426113 | |
Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Pyrrolidin-1-ylphenyl)methylamine | |
CAS RN |
72752-53-5 | |
Record name | 2-(1-Pyrrolidinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72752-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Pyrrolidin-1-ylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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